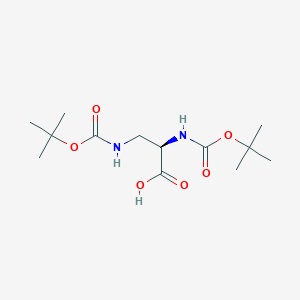
N-Boc-3-(Boc-氨基)-D-丙氨酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Boc-3-(Boc-amino)-D-alanine: is a derivative of the amino acid D-alanine, where the amino group is protected by two tert-butoxycarbonyl (Boc) groups. This compound is commonly used in peptide synthesis and other organic synthesis processes to protect the amino group from unwanted reactions.
科学研究应用
Chemistry:
Peptide Synthesis: N-Boc-3-(Boc-amino)-D-alanine is widely used in the synthesis of peptides, where it serves as a protected amino acid building block.
Biology and Medicine:
Drug Development: The compound is used in the development of peptide-based drugs and enzyme inhibitors.
Industry:
Chemical Manufacturing: It is used in the production of various chemical intermediates and fine chemicals.
作用机制
Target of Action
N-Boc-3-(Boc-amino)-D-alanine is a versatile building block used in the synthesis of various drugs and bioactive compounds . .
Mode of Action
It’s known that this compound is used in the synthesis of various drugs and bioactive compounds, suggesting that its interaction with its targets and the resulting changes would depend on the specific compound it is used to synthesize .
Biochemical Pathways
It has been shown to be used in the synthesis of active anti-hiv arginine-adenosine compounds targeting the viral tar rna sequence . This suggests that it may play a role in the biochemical pathways related to HIV replication.
Result of Action
The molecular and cellular effects of N-Boc-3-(Boc-amino)-D-alanine’s action would depend on the specific drug or bioactive compound it is used to synthesize. For instance, when used in the synthesis of active anti-HIV arginine-adenosine compounds, it may contribute to the inhibition of HIV replication .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of N-Boc-3-(Boc-amino)-D-alanine would likely depend on the specific conditions under which the synthesis reactions it is involved in are carried out. For instance, factors such as temperature, pH, and solvent used could potentially affect the efficiency of the synthesis reactions .
准备方法
Synthetic Routes and Reaction Conditions:
Protection of the Amino Group: The synthesis of N-Boc-3-(Boc-amino)-D-alanine typically begins with the protection of the amino group of D-alanine. This is achieved by reacting D-alanine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base such as sodium hydroxide or triethylamine.
Industrial Production Methods: Industrial production of N-Boc-3-(Boc-amino)-D-alanine follows similar synthetic routes but on a larger scale.
化学反应分析
Types of Reactions:
Deprotection: The most common reaction involving N-Boc-3-(Boc-amino)-D-alanine is the removal of the Boc protecting groups.
Amidation: N-Boc-3-(Boc-amino)-D-alanine can undergo amidation reactions to form amides.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid, hydrochloric acid.
Amidation: Carbodiimides, carboxylic acids, acid chlorides.
Major Products:
Deprotection: D-alanine.
Amidation: Corresponding amides.
相似化合物的比较
N-Boc-D-alanine: Similar in structure but with only one Boc protecting group.
N-Cbz-3-(Cbz-amino)-D-alanine: Uses benzyl carbamate (Cbz) as the protecting group instead of Boc.
Uniqueness:
属性
IUPAC Name |
(2R)-2,3-bis[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O6/c1-12(2,3)20-10(18)14-7-8(9(16)17)15-11(19)21-13(4,5)6/h8H,7H2,1-6H3,(H,14,18)(H,15,19)(H,16,17)/t8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDZLUXXCXDIIOK-MRVPVSSYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H](C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
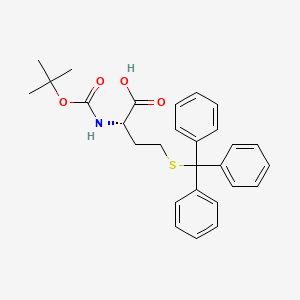
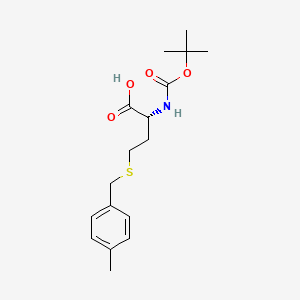
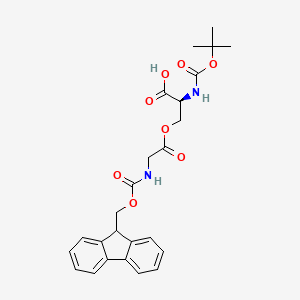
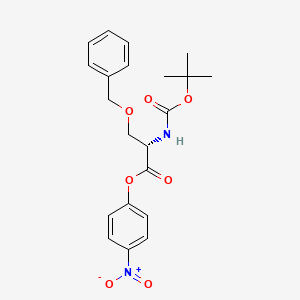
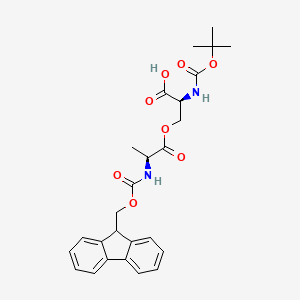
![(2S)-3-acetyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B613633.png)
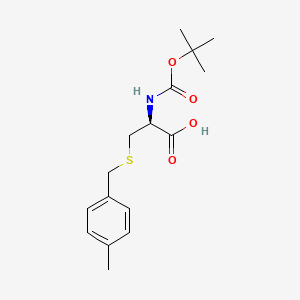
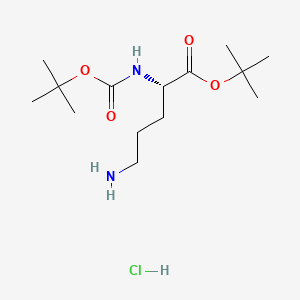
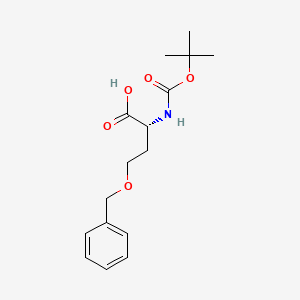
![N-cyclohexylcyclohexanamine;(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-(4-nitrophenyl)propanoic acid](/img/structure/B613645.png)
![D-Tyrosine,N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-](/img/structure/B613646.png)
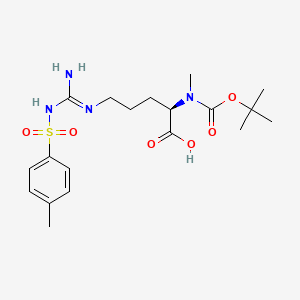
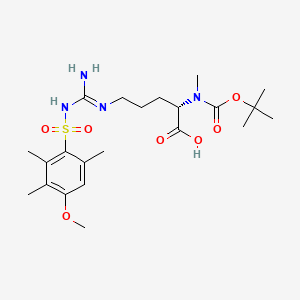
![N-cyclohexylcyclohexanamine;(2S)-2-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-methylpentanoic acid](/img/structure/B613649.png)
